Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate
CAS No.: 1007016-49-0
Cat. No.: VC8403711
Molecular Formula: C17H12NNaO3S
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.
![Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate - 1007016-49-0](/images/structure/VC8403711.png)
Specification
CAS No. | 1007016-49-0 |
---|---|
Molecular Formula | C17H12NNaO3S |
Molecular Weight | 333.3 g/mol |
IUPAC Name | sodium;2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate |
Standard InChI | InChI=1S/C17H13NO3S.Na/c19-16(20)10-13-11-22-17(18-13)12-5-4-8-15(9-12)21-14-6-2-1-3-7-14;/h1-9,11H,10H2,(H,19,20);/q;+1/p-1 |
Standard InChI Key | HOKQEQWPZCJPGM-UHFFFAOYSA-M |
SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NC(=CS3)CC(=O)[O-].[Na+] |
Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NC(=CS3)CC(=O)[O-].[Na+] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate consists of a thiazole ring substituted at the 2-position with a 3-phenoxyphenyl group and at the 4-position with an acetic acid moiety, which is neutralized as a sodium salt. The molecular framework is defined by the following key features:
-
Thiazole Ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
-
3-Phenoxyphenyl Substituent: A biphenyl ether group attached to the thiazole ring, contributing aromaticity and steric bulk.
-
Acetate Side Chain: A carboxylic acid group () at the 4-position of the thiazole, stabilized by sodium counterions .
The SMILES notation for the compound is C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NC(=CS3)CC(=O)O
, while its InChIKey MOWUHSQDLIPEDF-UHFFFAOYSA-N
provides a unique identifier for computational studies .
Computational Structural Insights
Density functional theory (DFT) calculations predict a planar conformation for the thiazole ring, with the 3-phenoxyphenyl group adopting a dihedral angle of approximately 45° relative to the heterocycle. This spatial arrangement minimizes steric hindrance between the phenoxy oxygen and the thiazole sulfur atom . The sodium ion interacts electrostatically with the carboxylate group, stabilizing the molecule in aqueous environments.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of thiazole derivatives like sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate typically involves cyclocondensation reactions between α-bromoacyl intermediates and thiocarbamides. A representative route, adapted from methodologies described by , proceeds as follows:
-
Bromination: 1-(4-(2-Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid is generated by treating a precursor ketone with bromine in acetic acid.
-
Cyclocondensation: The α-bromoacyl intermediate reacts with thiocarbamide or benzenecarbothioamide in refluxing acetone, forming the thiazole ring via nucleophilic substitution and subsequent cyclization.
-
Saponification: The carboxylic acid derivative is treated with sodium hydroxide to yield the sodium salt.
Key spectroscopic data confirming the structure include:
-
-NMR: Singlets at 6.96 ppm (thiazole C–H) and 7.07 ppm (NH) .
-
-NMR: Resonances at 168.2 ppm (C=N) and 138.1 ppm (thiazole C–S) .
Reactivity Profile
The compound exhibits moderate electrophilicity at the thiazole C-2 position, enabling further functionalization via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. The carboxylate group participates in salt formation and coordination chemistry, while the phenoxy moiety can undergo ether cleavage under strong acidic conditions .
Physicochemical Properties
Collision Cross-Section and Mass Spectrometry
Ion mobility spectrometry (IMS) predicts the following collision cross-sections (CCS) for common adducts :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 312.06888 | 169.8 |
[M+Na]+ | 334.05082 | 183.7 |
[M-H]- | 310.05432 | 174.7 |
These values align with structurally similar thiazole carboxylates, such as sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate (CID 3926109), which exhibits a CCS of 149.1 Ų for the [M-H]- ion .
Solubility and Stability
The sodium salt enhances aqueous solubility (>50 mg/mL at 25°C) compared to the free acid. The compound is stable under ambient conditions but degrades in strongly acidic or basic media via hydrolysis of the thiazole ring.
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